(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene
Description
Contextualization within Bicyclic Epoxide Chemical Systems
Bicyclic epoxides are foundational building blocks in organic synthesis. The fusion of an epoxide to another ring system imparts unique stereochemical and reactive properties not present in simpler acyclic or monocyclic epoxides. The specific geometry and inherent strain of these systems dictate their chemical behavior, making them key targets in synthetic methodology and natural product synthesis.
The compound's systematic name, (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, precisely describes its structure. It is a bicyclic system comprising a total of nine atoms in the rings, with one oxygen atom at position 9, hence "9-oxabicyclo". The bracketed numbers "[6.1.0]" indicate that the two bridgehead atoms are connected by three paths of six carbons, one atom (the epoxide oxygen), and zero atoms, respectively, confirming the fusion of an epoxide ring onto a larger ring. The "-non-4-ene" suffix specifies the presence of a double bond at the C4-C5 position within the eight-membered cyclooctene (B146475) ring. scbt.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂O | scbt.commolbase.com |
| Molecular Weight | 124.18 g/mol | scbt.commolbase.comsigmaaldrich.com |
| Boiling Point | 178-195 °C | molbase.com |
| Density | 0.993 - 1.013 g/mL at 25 °C | molbase.com |
| Refractive Index (n20/D) | 1.49 - 1.495 | molbase.com |
A defining characteristic of epoxides, or oxiranes, is the significant ring strain inherent in their three-membered ring structure. tdl.org This strain arises from the deviation of the internal bond angles (approximately 60°) from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. libretexts.org This angular strain makes the C-O bonds of the epoxide ring weak and susceptible to cleavage.
In 9-oxabicyclo[6.1.0]non-4-ene, this inherent epoxide strain is compounded by its fusion to the eight-membered cyclooctene ring. The total strain energy of a molecule dictates its reactivity, and bicyclic systems often exhibit higher strain than their monocyclic counterparts. wikipedia.org This elevated strain energy serves as a powerful driving force for reactions that lead to the opening of the epoxide ring, thereby relieving the strain. tdl.org The compound readily undergoes nucleophilic ring-opening reactions, a cornerstone of its synthetic utility. tdl.orgacs.org
Overview of Key Research Domains for the Compound
The unique structural features and reactivity of 9-oxabicyclo[6.1.0]non-4-ene make it a subject of interest in several key research domains within organic chemistry.
Synthetic Intermediate for Complex Molecules: The compound serves as a versatile precursor for synthesizing more complex structures. ontosight.ai Its reactivity allows for stereocontrolled transformations. A primary application is in the study and execution of transannular reactions, where the alkene and epoxide functionalities interact. For example, treatment with electrophilic bromine sources like N-bromosuccinimide initiates an intramolecular, bromonium ion-assisted epoxide ring-opening. acs.orgacs.orgresearchgate.net This process involves the participation of the double bond to open the epoxide, leading to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ether skeletons. acs.orgacs.orgresearchgate.net This strategy provides a powerful method for rapidly building molecular complexity from a relatively simple starting material.
Polymer Chemistry: In the field of materials science, 9-oxabicyclo[6.1.0]non-4-ene is utilized as a monomer in Ring-Opening Metathesis Polymerization (ROMP). tdl.org This polymerization technique allows for the creation of polymers containing reactive epoxide groups along the polymer backbone. These epoxide-functionalized polymers are valuable platforms for post-polymerization modification, where the epoxide rings can be opened by various nucleophiles to introduce a wide range of functionalities, such as azides, hydroxyls, and thiols. tdl.org
| Research Domain | Reaction Type | Product(s) | Reference |
|---|---|---|---|
| Synthetic Methodology | Transannular Halocyclization | Bicyclo[4.2.1] and Bicyclo[3.3.1] ethers | acs.orgresearchgate.netresearchgate.net |
| Synthetic Methodology | Halofluorination | endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane | researchgate.netsigmaaldrich.cn |
| Polymer Chemistry | Ring-Opening Metathesis Polymerization (ROMP) | Epoxide-functionalized polymers | tdl.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-/t7-,8+ |
InChI Key |
YWFPXWMSGJXUFS-VMPVEFHESA-N |
Isomeric SMILES |
C/1C[C@@H]2[C@@H](O2)CC/C=C1 |
Canonical SMILES |
C1CC2C(O2)CCC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r,8s Rel 9 Oxabicyclo 6.1.0 Non 4 Ene and Its Analogs
Stereoselective Epoxidation Strategies
The primary route to 9-oxabicyclo[6.1.0]non-4-ene involves the stereoselective epoxidation of its precursor, cis,cis-1,5-cyclooctadiene. The selection of the epoxidizing agent and catalytic system is crucial for achieving high yield and selectivity.
The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for forming epoxides. masterorganicchemistry.comyoutube.comyoutube.compearson.com This process is a stereospecific syn addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.comyoutube.com In the case of 1,5-cyclooctadiene (B75094), this reaction typically yields the corresponding monoepoxide. acgpubs.org The reaction mechanism is concerted, ensuring the retention of the alkene's stereochemistry. youtube.com
The efficiency of epoxidation can be enhanced by using metal catalysts in conjunction with peroxides. While classic reagents like m-CPBA are effective, systems involving metal salts and oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) offer alternative, sometimes greener, approaches. organic-chemistry.orgmdpi.com For instance, methyltrioxorhenium (MTO) can catalyze epoxidations using aqueous hydrogen peroxide. organic-chemistry.org Similarly, polybenzimidazole-supported Mo(VI) complexes have been used for the epoxidation of dienes with TBHP. mdpi.com These catalytic systems often proceed through the formation of a metal-peroxy intermediate that acts as the oxygen transfer agent.
| Catalyst System | Oxidant | Substrate | Product | Yield | Reference |
| Sodium Perborate / Acetic Acid | Peracetic acid (in situ) | 1,5-Cyclooctadiene | 9-Oxabicyclo[6.1.0]non-4-ene | Good | acgpubs.org |
| m-CPBA | m-CPBA | 1-Methylcyclohexene | 1-Methylcyclohexene oxide | High | youtube.com |
| PBI.Mo(VI) | TBHP | 1,5-Hexadiene | 1,2-Epoxy-5-hexene | >50% | mdpi.com |
| Methyltrioxorhenium (MTO) / 3-Cyanopyridine | H₂O₂ | Various Alkenes | Corresponding Epoxides | High | organic-chemistry.org |
This table presents representative data on metal-peroxyacid mediated epoxidation techniques for cyclic and non-cyclic olefins, illustrating typical conditions and outcomes.
An alternative to peroxyacid-based methods is the co-oxidation of olefins with aldehydes and molecular oxygen. nih.gov This approach often involves a metal catalyst, such as salts of copper(II), nickel(II), or iron(III), which facilitates the epoxidation process. lookchem.com The reaction is believed to proceed through the formation of an acylperoxy radical or a peroxyacid intermediate generated from the aldehyde. lookchem.comresearchgate.net This method represents an environmentally conscious oxidation process by utilizing abundant air and common metals. nih.gov
More recently, metal-free, organocatalytic epoxidation methods have been developed that use an aldehyde in catalytic amounts. rsc.orgrsc.org For example, an atropisomeric two-axis aldehyde has been identified as a capable catalyst for the epoxidation of unactivated alkenes using aqueous hydrogen peroxide as the terminal oxidant. rsc.orgrsc.org Mechanistic studies suggest a non-radical pathway involving an aldehyde-derived dioxirane (B86890) intermediate. rsc.org This represents a significant advance, as aldehydes are typically consumed stoichiometrically in such reactions. rsc.org
| Catalyst | Co-oxidant / Oxidant | Substrate Type | Key Feature | Reference |
| Cu(OAc)₂ | Aldehyde / O₂ | 1-Alkenes | Selective catalytic epoxidation | lookchem.com |
| Fluorous iron(III) salen complex | Pivalaldehyde / Air | Aromatic disubstituted olefins | Environmentally friendly, uses air as oxidant | nih.gov |
| Atropisomeric multiaxis aldehyde | H₂O₂ | Unactivated alkenes | First example of aldehyde in catalytic amounts for epoxidation | rsc.orgrsc.org |
| Chiral Iminium Salts (from amines/aldehydes) | Oxone | Unfunctionalized olefins | Asymmetric epoxidation | hku.hk |
This table summarizes various aldehyde-catalyzed epoxidation systems, highlighting the catalyst, oxidant, and unique features of each process.
The synthesis of analogs of 9-oxabicyclo[6.1.0]non-4-ene can involve precursors constructed via cyclopropanation reactions. Diastereoselective cyclopropanation is a powerful tool for creating specific stereoisomers. nih.govresearchgate.net For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. nih.gov This highlights how functional groups within a precursor molecule can guide the stereochemical outcome of subsequent transformations.
Transannular Hetero-Cyclization Approaches
Transannular reactions of medium-sized rings like 1,5-cyclooctadiene provide an alternative and powerful strategy for synthesizing bicyclic hetero-systems. These reactions involve the formation of a bond across the ring, often triggered by an electrophilic attack on one of the double bonds, followed by intramolecular capture by the other double bond or a heteroatom.
For example, the reaction of 1,5-cyclooctadiene with selenium dibromide can lead to a transannular selenocyclofunctionalization. mdpi.com In the presence of acetic acid, this reaction proceeds regio- and stereoselectively to form 2,6-diacetoxy-9-selenabicyclo[3.3.1]nonane. mdpi.com Similarly, electrophilic haloamidation of 1,5-cyclooctadiene can initiate an N-heterocyclization, leading to the formation of nitrogen-containing bicyclic skeletons like the granatanine and homonortropane systems. acs.org These methods demonstrate how the inherent proximity of the two double bonds in 1,5-cyclooctadiene can be exploited to construct complex bicyclic frameworks in a single step.
Derivatization and Functionalization during Synthesis
The structure of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is amenable to further functionalization, particularly through reactions involving the double bond and the epoxide ring. The incorporation of halogens, such as bromine, can lead to significant structural rearrangements and the formation of new bicyclic ether systems. semanticscholar.org
When 9-oxabicyclo[6.1.0]non-4-ene is treated with N-bromosuccinimide (NBS), it undergoes an intramolecular bromonium ion-assisted epoxide ring-opening. researchgate.netrsc.org This process is believed to form an intermediate oxonium ion. This reactive intermediate can then be captured stereospecifically by an external nucleophile, or by the bromide ion itself, to produce novel bicyclic ethers. researchgate.net This reaction pathway results in the formation of both bicyclo[4.2.1] and bicyclo[3.3.1] systems. researchgate.netrsc.org For example, the reaction yields trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. rsc.org This demonstrates a powerful method for converting the initial bicyclo[6.1.0] framework into more complex, halogenated polycyclic ethers. researchgate.net
| Starting Material | Reagent | Product(s) | Key Transformation | Reference |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Bromosuccinimide (NBS) | trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane | Intramolecular bromonium ion-assisted epoxide ring-opening | researchgate.netrsc.org |
| 1,5-Cyclooctadiene | Selenium Dibromide / Acetic Acid | 2,6-Diacetoxy-9-selenabicyclo[3.3.1]nonane | Transannular selenocyclofunctionalization | mdpi.com |
| 4-Bromo-9-oxabicyclo[6.1.0]non-4-ene | H₂O / Dioxane (pH 10) | trans-5-Bromocyclooct-2-ene-1,4-diol | Epoxide hydrolysis | iucr.org |
This table illustrates key derivatization reactions, showing how the incorporation of heteroatoms like halogens and selenium leads to diverse bicyclic structures.
Generation of Bicyclic Ether and Pyrane Derivatives
This compound serves as a versatile precursor for the synthesis of more complex bicyclic ether systems through intramolecular ring-opening reactions. acs.orgnih.gov A key methodology involves an intramolecular bromonium ion-assisted epoxide ring-opening, also described as a transannular O-heterocyclization. acs.orgresearchgate.netthieme.com This reaction proceeds when the starting epoxide is treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS). acs.orgnih.govacs.org
The process is initiated by the formation of a bromonium ion from the alkene portion of the molecule. The neighboring epoxide oxygen then acts as an internal nucleophile, attacking the bromonium ion in a stereospecific manner. acs.orgresearchgate.net This intramolecular trapping event results in the formation of a presumed oxonium ion intermediate. acs.orgnih.govresearchgate.net This reactive intermediate is then subject to stereospecific, nonregioselective capture by an external nucleophile. acs.orgnih.gov This sequence ultimately yields novel bicyclic ethers, primarily with the bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane skeletons. acs.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com
A variety of nucleophiles have been proven effective in capturing the oxonium ion, including water, alcohols, halides, and carboxylic acids. acs.orgnih.govresearchgate.net For instance, using N-halosuccinimides in conjunction with triethylamine (B128534) tris-hydrofluoride leads to the formation of corresponding endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major product and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as the minor product. researchgate.net When water is used as the solvent and nucleophile, the reaction produces the corresponding diol ethers in excellent yields, with a slight preference for the bicyclo[3.3.1]nonane isomer. acs.org The use of molecular bromine in carbon tetrachloride leads to the formation of an inseparable mixture of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. acs.orgresearchgate.net
| Reagents | Nucleophile | Major Product(s) | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Water | Mixture of bicyclo[4.2.1] and bicyclo[3.3.1] ether diols | acs.org |
| N-Bromosuccinimide (NBS) | Carboxylic Acids | Mixture of bicyclo[4.2.1] and bicyclo[3.3.1] ether esters | acs.orgnih.gov |
| N-Halosuccinimides | Triethylamine tris-hydrofluoride | endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane | researchgate.net |
| Molecular Bromine (Br₂) | Bromide (from Br₂) | trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane | acs.orgresearchgate.net |
Catalytic Systems for Enhanced Synthetic Efficiency
For the synthesis of the title compound itself, a non-noble metal-based catalyst system has been developed for the epoxidation of unactivated olefins. researchgate.net This system utilizes inexpensive manganese salts, such as manganese(II) chloride, in combination with picolinic acid and a heterocycle like quinoline (B57606) to catalyze the epoxidation of (Z,Z)-1,5-cyclooctadiene, yielding this compound. researchgate.net
In the transformation of this compound into other bicyclic ethers, catalysis can be used to promote the nucleophilic attack. acs.orgnih.gov When carboxylic acids are used as external nucleophiles in the bromonium ion-initiated ring-opening cascade, the reaction can be catalyzed by tetramethylguanidine. acs.orgnih.gov
Furthermore, this compound is a valuable monomer in Ring-Opening Metathesis Polymerization (ROMP) for the efficient synthesis of advanced materials. rsc.org Using a 3rd-generation Grubbs-initiator, which is a ruthenium-based catalyst, polymeric monolithic supports can be prepared from the title compound. rsc.org These functionalized polymers can then be used as scaffolds for generating platinum nanoparticles, which in turn serve as highly efficient and stable catalysts for reactions such as olefin hydrosilylation. rsc.org This application demonstrates the role of the title compound in a catalytic system designed for high efficiency and product purity under continuous flow conditions. rsc.org
| Catalyst System | Reaction Type | Purpose / Outcome | Reference |
|---|---|---|---|
| Manganese(II) chloride, Picolinic acid, Quinoline | Olefin Epoxidation | Efficient synthesis of this compound from 1,5-cyclooctadiene. | researchgate.net |
| Tetramethylguanidine | Transannular O-heterocyclization | Catalyzes the capture of the oxonium intermediate by carboxylic acid nucleophiles. | acs.orgnih.gov |
| Grubbs-initiator (3rd gen. Ru-based) | Ring-Opening Metathesis Polymerization (ROMP) | Efficiently polymerizes the title compound to create monolithic supports for further catalytic applications. | rsc.org |
Mechanistic Investigations of 1r,8s Rel 9 Oxabicyclo 6.1.0 Non 4 Ene Transformations
Epoxide Ring-Opening Reaction Pathways
The transformation of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene predominantly proceeds through the opening of its strained epoxide ring. These pathways can be broadly categorized based on the nature of the initiating species and the intermediates formed. Key pathways include nucleophilic ring-opening, Lewis acid-mediated activation, and reactions driven by the release of inherent ring strain.
Nucleophilic Ring-Opening Reactions
Nucleophilic attack on the epoxide ring is a common and synthetically useful transformation. The mechanism can be influenced by the participation of other functional groups within the molecule or by the nature of an external nucleophile, leading to a variety of skeletal rearrangements and functionalized products.
The reaction of 9-oxabicyclo[6.1.0]non-4-ene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), initiates a sophisticated cascade. acs.orgnih.gov Initially, the bromine adds across the carbon-carbon double bond to form a bromonium ion intermediate. In a key mechanistic step, the neighboring epoxide oxygen acts as an internal nucleophile, attacking the bromonium ion. researchgate.netrsc.org This intramolecular, neighboring group participation results in the opening of the epoxide ring and leads to the stereoselective formation of novel bicyclic ether systems. researchgate.netrsc.org Specifically, this pathway yields rearranged products with bicyclo[4.2.1] and bicyclo[3.3.1] skeletons. acs.orgnih.govsigmaaldrich.com The reaction produces a mixture of trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane and trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane. rsc.org
| Starting Material | Reagent | Key Intermediate | Products |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Bromonium Ion | trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane and trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane |
The intramolecular bromonium ion-assisted ring-opening proceeds via a presumed oxonium ion intermediate. acs.orgnih.gov This positively charged species is highly electrophilic and susceptible to attack by various external nucleophiles. acs.orgnih.gov This process allows for the incorporation of a wide range of functional groups into the bicyclic frameworks. The capture of the oxonium ion is stereospecific but can be non-regioselective, leading to the formation of both bicyclo[4.2.1] and bicyclo[3.3.1] ethers. acs.orgnih.govresearchgate.net A variety of nucleophiles have been shown to be effective, including water, alcohols, halides, and carboxylic acids (often catalyzed by a non-nucleophilic base like tetramethylguanidine). acs.orgnih.govacs.org This multicomponent reaction strategy provides a powerful method for generating diverse and complex molecular architectures from a relatively simple starting material. researchgate.net
| Intermediate | External Nucleophile | Resulting Functional Group | Product Skeletons |
|---|---|---|---|
| Oxonium Ion | Water (H₂O) | Alcohol (-OH) | Bicyclo[4.2.1] and Bicyclo[3.3.1] |
| Oxonium Ion | Alcohols (R-OH) | Ether (-OR) | Bicyclo[4.2.1] and Bicyclo[3.3.1] |
| Oxonium Ion | Carboxylic Acids (R-COOH) | Ester (-OCOR) | Bicyclo[4.2.1] and Bicyclo[3.3.1] |
| Oxonium Ion | Halide Ions (X⁻) | Halide (-X) | Bicyclo[4.2.1] and Bicyclo[3.3.1] |
The azide (B81097) ion (N₃⁻) is a potent nucleophile capable of opening epoxide rings to form azido (B1232118) alcohols, which are valuable synthetic intermediates. organic-chemistry.orgmdpi.com While studies on this compound itself are not extensively detailed, the reactivity of analogous cyclooctane-derived epoxides with sodium azide demonstrates relevant mechanistic principles. researchgate.net In related systems, the reaction with sodium azide can proceed as an intramolecular transannular cyclization, leading to the formation of a 9-oxabicyclo[3.3.1]nonane skeleton. researchgate.net This type of reaction underscores the propensity of the eight-membered ring system to undergo rearrangements following the initial nucleophilic attack, driven by the desire to achieve more stable bicyclic conformations. The regioselectivity of the azide attack is a critical factor, often influenced by steric and electronic effects within the substrate. mdpi.com
Lewis Acid-Mediated Epoxide Activation and Ring-Opening
Lewis acids can be employed to activate the epoxide ring, enhancing its electrophilicity and facilitating ring-opening by even weak nucleophiles. google.com The Lewis acid coordinates to the epoxide oxygen atom, polarizing the C-O bonds and making the adjacent carbon atoms more susceptible to nucleophilic attack. mdpi.com This strategy is a cornerstone of epoxide chemistry, allowing for controlled and often highly regioselective transformations. semanticscholar.org In the context of related bicyclic systems, Lewis acid-initiated epoxide-opening cascades have been used to synthesize complex polyether natural products. semanticscholar.org While specific Lewis acid-catalyzed reactions for this compound are not widely reported, the general mechanism provides a predictable pathway for its transformation. The choice of Lewis acid and reaction conditions can influence the outcome, potentially leading to different products than those observed under purely nucleophilic conditions.
Strain-Release Driven Ring-Opening Phenomena
The bicyclo[6.1.0]nonane framework is characterized by significant ring strain, arising from the fusion of a flexible eight-membered ring with a rigid three-membered cyclopropane (B1198618) ring. This inherent strain is a powerful thermodynamic driving force for reactions that involve the cleavage of the cyclopropane or epoxide ring. smolecule.comrsc.org The release of this energy lowers the activation barrier for ring-opening transformations. smolecule.com This principle is evident in strain-promoted cycloaddition reactions involving related bicyclononyne systems, where reactivity is directly correlated with ring strain. researchgate.netrsc.org For this compound, the strain contributes to the facility of the epoxide-opening reactions, as these transformations lead to more stable, less-strained bicyclic or monocyclic systems. snnu.edu.cn Even thermal processes, such as microwave-assisted heating with a nucleophile, can leverage this strain release to drive the reaction forward, demonstrating that the stored potential energy in the ring system is a key determinant of its chemical reactivity.
Cycloaddition Reactions
This compound, also known as cis-cyclooctene oxide, serves as a versatile substrate in a variety of cycloaddition reactions, leading to the formation of complex bicyclic and heterocyclic structures. These transformations are often mediated by transition metal catalysts or driven by specific reaction conditions, allowing for controlled and stereoselective synthesis.
The tungsten-mediated [3+2] cycloaddition of this compound derivatives with a tethered alkynyl group provides an efficient pathway for the stereocontrolled synthesis of bicyclic γ-lactones. nih.gov This reaction, typically promoted by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), proceeds with high diastereoselectivity, yielding a single diastereomeric product despite the formation of three new stereogenic centers. nih.gov
The proposed mechanism initiates with the formation of a tungsten-vinylidenium species. An Sₙ2 attack on the epoxide carbon by the alkynyltungsten group leads to the formation of a tungsten-enol ether intermediate. This intermediate is generally unstable and undergoes hydrolysis to afford the cis-fused bicyclic lactone. nih.gov The reaction is compatible with both cis- and trans-epoxides and tolerates a range of functional groups. This methodology offers a straightforward and enantiospecific route to complex bicyclic lactones, particularly when employing a chiral epoxide starting material. nih.gov It can also be adapted for the one-pot synthesis of bicyclic unsaturated γ-lactones by selecting an appropriate alkynyltungsten functional group. nih.gov
Table 1: Key Features of Tungsten-Mediated [3+2] Cycloaddition
| Feature | Description | Reference |
|---|---|---|
| Reactants | Epoxide with a tethered alkynyltungsten group | nih.gov |
| Catalyst | Lewis acid (e.g., BF₃·Et₂O) | nih.gov |
| Product | Bicyclic γ-lactone | nih.gov |
| Stereochemistry | Highly diastereoselective, cis-fused ring system | nih.gov |
| Proposed Intermediate | Tungsten-vinylidenium and tungsten-enol ether species | nih.gov |
The synthesis of bicyclic pyrane derivatives can be achieved through a tungsten-mediated [3+3] cycloaddition reaction. nih.gov This process involves the reaction of a propargyltungsten compound bearing a tethered epoxide, such as a derivative of this compound. The cycloaddition is effectively promoted by Lewis acids, with boron trifluoride etherate (BF₃·Et₂O) being a particularly effective catalyst. nih.gov
This cyclization reaction is characterized by its high diastereoselectivity and its tolerance of various functional groups, resulting in the formation of bicyclic pyranyltungsten compounds in good yields. nih.gov The stereochemical outcome of the reaction suggests that the cycloaddition is initiated by the ring-opening of the epoxide through an exo-attack of the propargyltungsten group. The resulting pyranyltungsten organometallic intermediates can then be demetalated using different oxidants to yield a variety of bicyclic pyranyl derivatives. nih.gov A mechanistic model has been proposed to rationalize the reaction pathway of this [3+3] cycloaddition. nih.gov When a chiral epoxide is used, this method provides a concise and enantiospecific synthesis of bicyclic oxygen-containing compounds. nih.gov
Table 2: Characteristics of Tungsten-Mediated [3+3] Cycloaddition
| Characteristic | Detail | Reference |
|---|---|---|
| Method | [3+3] Cycloaddition of a tethered propargyltungsten group with an epoxide | nih.gov |
| Catalyst | Lewis acid, most effectively BF₃·Et₂O (25 mol %) | nih.gov |
| Product | Bicyclic pyrane derivatives | nih.gov |
| Selectivity | Highly diastereoselective | nih.gov |
| Proposed Mechanism | Initiated by exo-attack of the propargyltungsten group on the epoxide | nih.gov |
| Application | Enantiospecific synthesis of bicyclic oxygen compounds from chiral epoxides | nih.gov |
The cycloaddition of carbon dioxide (CO₂) to epoxides is a well-established, atom-economical reaction for the synthesis of cyclic carbonates. nih.gov This transformation is of significant interest as it utilizes CO₂, a renewable C1 feedstock, to produce valuable chemicals. mdpi.com The reaction involves the ring-opening of the epoxide followed by the insertion of CO₂ and subsequent ring-closure.
The mechanism is generally initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening. nih.gov This step is often facilitated by a catalyst, which can be a Lewis acid that coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack. nih.govnih.gov Following the ring-opening, the resulting alkoxide attacks the carbon atom of CO₂. The final step is an intramolecular cyclization that forms the five-membered cyclic carbonate ring and regenerates the catalyst. researchgate.net A variety of catalysts can be employed for this reaction, including metal-organic frameworks, salen complexes, and organocatalysts. mdpi.comacs.org While many catalytic systems require elevated temperatures and pressures, advancements have led to catalysts that operate under milder conditions. nih.govacs.org
Table 3: General Mechanism of CO₂ Cycloaddition to Epoxides
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1. Epoxide Activation | A catalyst (e.g., Lewis acid) coordinates to the epoxide oxygen, polarizing the C-O bonds. | Activated epoxide-catalyst complex |
| 2. Nucleophilic Attack & Ring-Opening | A nucleophile (e.g., halide from a co-catalyst) attacks a carbon of the epoxide, opening the ring. | Halo-alkoxide intermediate |
| 3. CO₂ Insertion | The resulting alkoxide attacks the electrophilic carbon of carbon dioxide. | Carbonate intermediate |
| 4. Ring-Closure | Intramolecular cyclization occurs to form the cyclic carbonate product and regenerate the catalyst. | Cyclic carbonate |
Mechanochemical Behavior and Force-Induced Isomerization
The study of how mechanical forces can influence chemical reactions is a growing field known as mechanochemistry. This compound has been incorporated into polymer backbones to investigate the force-induced behavior of other molecular units. acs.org
Single-molecule force spectroscopy (SMFS) is a powerful technique used to probe the mechanical properties of individual polymer chains and to investigate force-induced chemical reactions at the single-molecule level. escholarship.org In a typical SMFS experiment, a single polymer chain is stretched between a substrate and the tip of an atomic force microscope (AFM), and the force is measured as a function of extension.
This compound has been used as a comonomer in the synthesis of polymers for SMFS studies. acs.org For instance, it has been copolymerized with spiropyran-containing macrocycles via entropically driven ring-opening metathesis polymerization. acs.org The inclusion of the 9-oxabicyclo[6.1.0]non-4-ene unit is thought to promote adhesion between the polymer and the AFM tip, which is crucial for successful single-molecule pulling experiments. acs.org These studies have allowed for the quantification of forces required to induce the ring-opening of mechanophores like spiropyran. acs.org The force-extension curves obtained from these experiments provide valuable information about the energy landscape of the mechanical activation of these units. escholarship.org
Catalytic Rearrangements and Transformations
This compound undergoes a variety of catalytic rearrangements and transformations, leading to the formation of structurally diverse bicyclic systems. One notable transformation is the intramolecular bromonium ion-assisted epoxide ring-opening. researchgate.net This reaction, initiated by an electrophilic bromine source such as N-bromosuccinimide (NBS), proceeds through a presumed oxonium ion intermediate. researchgate.net
This reactive intermediate is then subject to stereospecific, yet non-regioselective, capture by external nucleophiles. researchgate.net A range of nucleophiles, including carboxylic acids, alcohols, water, and halides, have been shown to be effective in this capture step. researchgate.net This process results in the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers. researchgate.net A competing pathway is the stereospecific direct opening of the bromonium ion by nucleophiles like carboxylic acids, a process that can be disfavored by using high dilution conditions. researchgate.net Transannular O-participation is also observed in reactions like bromofluorination and fluorosulfanylation of 9-oxabicyclo[6.1.0]non-4-ene, leading to mixtures of skeletal isomers. thieme-connect.de
Spectroscopic and Structural Elucidation in Academic Research
Advanced Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of bicyclic ethers. For derivatives of 9-oxabicyclo[6.1.0]non-4-ene, advanced NMR techniques are indispensable for assigning stereochemistry and identifying specific atomic positions within the molecule.
In studies involving the reaction of 9-oxabicyclo[6.1.0]non-4-ene with halogenating agents like N-bromosuccinimide, identifying the exact location of the incorporated halogen atom is critical. A powerful NMR technique for this purpose is the analysis of halogen-induced isotopic shifts in ¹³C NMR spectra. researchgate.net When a halogen is bonded to a carbon, the presence of its natural isotopes (e.g., ³⁵Cl/³⁷Cl or ⁷⁹Br/⁸¹Br) causes a slight difference in the electronic environment of the carbon atom. This results in a small separation or broadening of the carbon signal in the ¹³C NMR spectrum.
This isotopic shift is a definitive method for identifying the carbon atom directly attached to the halogen. For instance, in brominated derivatives of 9-oxabicyclo[6.1.0]non-4-ene, the ¹³C NMR shifts (Δδ) for the carbon bearing the bromine atom (C-Br) are observed to be in the range of 1.3-1.9 parts per billion (ppb). researchgate.net For chlorinated analogues, the shift is more pronounced, ranging from 8.6-8.7 ppb. researchgate.net This technique provides an unambiguous assignment, which is often difficult to achieve with other NMR methods alone.
Table 1: Halogen-Induced Isotopic ¹³C NMR Shifts
| Halogen | Isotope Pair | Observed Isotopic Shift (Δδ) in ppb |
|---|---|---|
| Bromine | 79Br / 81Br | 1.3 - 1.9 |
| Chlorine | 35Cl / 37Cl | 8.6 - 8.7 |
When reactions of 9-oxabicyclo[6.1.0]non-4-ene produce multiple stereoisomers (diastereomers), NMR spectroscopy is the primary tool for distinguishing between them. The comparison of NMR data, including chemical shifts and coupling constants, between a series of diastereomeric compounds and the parent molecule is a powerful method for elucidating the relative configuration of stereogenic centers. nih.gov By correlating the ¹³C NMR shifts identified through isotope shift analysis, researchers can confidently assign the structures of different diastereomers formed in a reaction. researchgate.net This correlation allows for the mapping of the stereochemistry of products resulting from processes like intramolecular bromonium ion-assisted epoxide ring-opening. researchgate.net
Mass Spectrometry for Elucidating Reaction Products
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of reaction products derived from 9-oxabicyclo[6.1.0]non-4-ene. In combination with gas chromatography (GC-MS), it has been used to identify the parent compound in natural extracts. mbimph.com
In synthetic applications, such as the preparation of derivatives for radiolabeling, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) and high-resolution mass spectrometry (HRMS) are employed. harvard.edu These methods provide precise mass measurements that confirm the elemental composition of the synthesized molecules. For example, HRMS can verify the successful incorporation of specific functional groups by matching the experimentally measured mass-to-charge ratio (m/z) with the calculated value for the expected molecular formula. harvard.edu This confirmation is crucial for verifying the identity of products before their use in further applications. harvard.edu The fragmentation patterns observed in the mass spectra can also provide structural information about the molecule.
Table 2: Mass Spectrometry Applications
| Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Identification in natural extracts | Molecular weight and fragmentation pattern for compound identification |
| LC-ESI/MS | Confirmation of synthetic products | Molecular weight of reaction products |
| HRMS | Verification of elemental composition | Precise mass-to-charge ratio for formula confirmation |
X-ray Crystallography for Absolute and Relative Stereochemical Determination
While NMR and mass spectrometry are powerful tools, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique allows for the precise measurement of bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers in a crystalline compound.
For several bicyclic ether adducts derived from the reactions of 9-oxabicyclo[6.1.0]non-4-ene, X-ray crystallography has been the ultimate method for structural elucidation. researchgate.net By obtaining suitable single crystals of the purified reaction products, researchers can perform diffraction experiments to generate an electron density map of the molecule, revealing the exact spatial arrangement of its atoms. This has been successfully applied to determine the structures of various novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers formed from the parent epoxide. researchgate.net The structural data from X-ray crystallography serves as a benchmark to validate the assignments made by spectroscopic methods like NMR.
Computational Chemistry and Theoretical Modeling of 1r,8s Rel 9 Oxabicyclo 6.1.0 Non 4 Ene
Quantum Mechanical Studies of Strain Energy in Cyclic Epoxide Systems
The reactivity of cyclic compounds, particularly strained heterocycles like epoxides, is intrinsically linked to their ring strain energy. nih.gov Quantum mechanical calculations are a primary method for quantifying this energy. A common computational approach involves using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a theoretical reaction equation, to isolate the strain component. nih.govmdpi.com
Computational studies using Density Functional Theory (DFT) have been employed to investigate the strain energies of various cyclic olefins and their corresponding epoxides. chemrxiv.orgresearchgate.net In one such study, ring strain energies were estimated by calculating the enthalpy change (ΔH) for a homodesmotic reaction involving the cyclic olefin and ethylene (B1197577) to produce a ring-opened species. chemrxiv.org For the parent hydrocarbon, cyclooctene (B146475) (COct), the calculated strain energy was found to be -8.3 kcal/mol. chemrxiv.org
The introduction of an epoxide ring into the cyclic system significantly influences its strain energy, with the position of the epoxide being a critical factor. chemrxiv.org Calculations have shown that epoxidation generally increases the ring strain, which can, in turn, enhance the molecule's reactivity in processes like ring-opening polymerization. chemrxiv.orgresearchgate.net For instance, the strain energy of an allylic epoxide of a cyclooctadiene derivative (3,4-COO) was calculated to be -14.3 kcal/mol, a substantial increase of 6 kcal/mol compared to the parent diene. chemrxiv.org In contrast, a non-allylic epoxide (5,6-COO) showed only a modest increase in strain energy. chemrxiv.org This highlights how theoretical calculations can precisely parse the energetic consequences of subtle structural modifications.
| Compound | Abbreviation | Calculated Strain Energy (ΔH, kcal/mol) |
|---|---|---|
| Cyclooctene | COct | -8.3 |
| 3,4-Epoxycyclooctene (allylic) | 3,4-COO | -14.3 |
| 5,6-Epoxycyclooctene (non-allylic) | 5,6-COO | -7.8 |
Density Functional Theory (DFT) for Mechanistic Pathway Investigation
Density Functional Theory (DFT) is a versatile and widely used computational tool for elucidating the complex reaction mechanisms of organic molecules, including epoxides like (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene. mdpi.comresearchgate.netpsu.edu DFT allows researchers to map out entire potential energy surfaces for a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. pku.edu.cn
For this compound, DFT is instrumental in investigating reactions such as its synthesis via the epoxidation of cyclooctene or its subsequent transformations. nih.gov A key area of study is the ring-opening of the epoxide, which can be initiated by electrophiles or nucleophiles. For example, the intramolecular bromonium ion-assisted ring-opening of 9-oxabicyclo[6.1.0]non-4-ene leads to complex bicyclic ether products. researchgate.net DFT calculations can model the formation of the proposed oxonium ion intermediate and map the pathways for subsequent nucleophilic attack, explaining the observed stereospecificity and regioselectivity. researchgate.net
Furthermore, the activation strain model, when combined with DFT, provides deep insights into the regioselectivity of epoxide ring-opening reactions. researchgate.net This approach analyzes the interaction energy and the distortion energy of the reactants as they approach the transition state, revealing the physical factors that favor one reaction pathway over another. researchgate.net For instance, DFT can be used to determine why a nucleophile might preferentially attack one of the two epoxide carbons under acidic versus basic conditions. The synthesis of related aziridine-fused trans-cyclooctenes, which starts from (Z)-9-oxabicyclo[6.1.0]non-4-ene, has also been guided by DFT calculations to understand subsequent reaction pathways. uni-muenchen.de
A significant strength of DFT is its ability to predict the activation barriers (activation energies) of chemical reactions, which are directly related to reaction rates and kinetics. nih.gov By calculating the energy difference between the reactants and the transition state, DFT provides a quantitative estimate of how fast a reaction will proceed. researchgate.net Various DFT functionals, such as B3LYP and MPW1K, have been benchmarked for their accuracy in predicting activation barriers for different classes of reactions. nih.govresearchgate.net
In the context of this compound, DFT can predict the activation barriers for its various transformations. For example, in the reaction of a related aziridine-fused cyclooctene, DFT calculations predicted a reaction barrier of 28 kcal/mol for a key tautomerization step. uni-muenchen.de This kind of quantitative prediction is invaluable for understanding reaction feasibility and for designing experimental conditions. By comparing the calculated activation barriers for competing reaction pathways, researchers can predict the major and minor products of a reaction, guiding synthetic strategy.
| Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | MPW1K/6-31G | ~10-20 | nih.gov |
| [4+2] Cycloaddition | B3LYP/6-31G | ~15-25 | pku.edu.cn |
| Hydrogen Migration in aza-TCO | B3LYP/6–31+g(d,p) | 28 | uni-muenchen.de |
Molecular Modeling for Substrate Design in Enzymatic Transformations
Molecular modeling and computational design have become essential tools for engineering enzymes with tailored selectivity and activity. nih.govmdpi.com For a meso-compound like this compound, enzymatic hydrolysis using an epoxide hydrolase (EH) can, in principle, lead to the formation of valuable chiral diols. However, wild-type enzymes often lack the desired enantioselectivity. rug.nl
Computational strategies are employed to redesign the active site of enzymes like limonene (B3431351) epoxide hydrolase (LEH) to favor the formation of a specific enantiomer of the diol product from meso-epoxide substrates. rug.nlnih.gov The general workflow involves several key steps:
Substrate Docking: The substrate, such as cyclooctene oxide, is computationally docked into the active site of the enzyme to identify potential binding poses. nih.gov
Design of Mutations: Mutations are designed to stabilize a binding pose that orients one of the epoxide carbons for nucleophilic attack by water, while destabilizing poses that would lead to the unwanted enantiomer. This often involves introducing bulky residues to create steric hindrance. rug.nl
Computational Screening: The designed enzyme variants are then screened in silico. High-throughput molecular dynamics (MD) simulations are used to evaluate the stability of the enzyme variants and to analyze the frequency of "near attack conformations" (NACs), which are geometries poised for reaction. nih.govresearchgate.net The relative frequency of NACs leading to the (R,R)-diol versus the (S,S)-diol is used to predict the enantioselectivity of the designed enzyme. researchgate.net
This computational approach significantly reduces the amount of laboratory screening required and has successfully produced highly enantioselective enzyme variants for the hydrolysis of other meso-epoxides like cyclopentene (B43876) oxide and cis-stilbene (B147466) oxide. rug.nlnih.gov These methods demonstrate the feasibility of creating bespoke biocatalysts for the specific and enantioselective transformation of this compound.
| Strategy | Computational Tool/Method | Purpose |
|---|---|---|
| Substrate Placement | Docking Algorithms | Identify initial reactive configurations in the active site. |
| Enzyme Stabilization | FRESCO (Rosetta, FoldX) | Design thermostable enzyme variants. |
| Selectivity Prediction | Molecular Dynamics (MD) Simulations | Rank designs by simulating substrate dynamics and identifying near attack conformations (NACs). |
| Active Site Redesign | Computational Library Design | Introduce mutations to favor specific substrate binding modes and enhance enantioselectivity. |
Emerging Trends and Future Research Perspectives
Development of Novel Stereoselective Catalytic Systems for (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene Conversions
The development of efficient and highly selective catalytic systems to control the stereochemical outcome of reactions involving this compound is a primary focus of current research. The asymmetric ring-opening (ARO) of such meso-epoxides is a powerful strategy for the enantioselective synthesis of valuable difunctionalized cyclooctane (B165968) derivatives. mdpi.com
Recent advancements have centered on the use of chiral metal-salen complexes, which have proven to be versatile and effective catalysts for a variety of enantioselective transformations of epoxides. mdpi.comresearchgate.net These catalysts can facilitate the addition of various nucleophiles with high levels of stereocontrol. The design of both homogeneous and heterogeneous catalytic systems is being actively pursued to enhance catalyst recyclability and applicability in industrial processes. mdpi.com Furthermore, multimetallic covalent and supramolecular catalytic systems are being explored to achieve cooperative activation of both the epoxide and the nucleophile, leading to enhanced reactivity and selectivity. acs.org
Another promising area is the use of organoboron catalysts for the stereoselective polymerization of epoxides. rsc.org While much of this research has focused on simpler epoxides, the principles could be extended to the ring-opening polymerization of this compound to produce isotactic polyethers with unique properties. rsc.orgillinois.edu The development of chiral bifunctional and binary organoboron catalysts that can control the stereochemistry of the polymer backbone is a key objective. rsc.org
Table 1: Examples of Catalytic Systems for Epoxide Transformations
| Catalyst Type | Reaction | Key Features |
| Chiral Metal-Salen Complexes | Asymmetric Ring-Opening | High enantioselectivity, applicable to various nucleophiles. mdpi.comresearchgate.net |
| Organoboron Catalysts | Stereoselective Polymerization | Production of isotactic polyethers, narrow dispersities. rsc.org |
| Transition-Metal Catalysts | Enantioconvergent Transformations | High efficiency and cost-effectiveness. researchgate.net |
Integration into Advanced Functional Materials for Responsive Systems
The reactivity of the epoxide ring in this compound makes it an attractive building block for the creation of advanced functional materials, particularly those with responsive properties. researchgate.net The ring-opening of the epoxide can be triggered by various stimuli, such as changes in pH, temperature, or light, leading to a change in the material's properties. researchgate.netacs.org
One area of exploration is the incorporation of this epoxide into polymer networks to create self-healing materials. researchgate.net The strained epoxide ring can serve as a latent reactive group that, upon damage to the material, can be activated to form new covalent bonds and repair the structure. Host-guest interactions are also being investigated to construct multi-stimuli-responsive self-healing epoxy resins. researchgate.net
Furthermore, the functionalization of surfaces with epoxide groups, including structures related to this compound, allows for the subsequent immobilization of biomolecules or other functional moieties. researchgate.netacs.org This has applications in the development of biosensors, biocompatible coatings, and materials for controlled drug delivery. The ability to create photo-responsive thiol-epoxy networks by incorporating photocleavable groups allows for the spatial and temporal control of material properties. researchgate.net
Table 2: Applications in Functional Materials
| Material Type | Functionality | Potential Application |
| Self-Healing Polymers | Stimuli-responsive bond formation | Increased material lifetime and durability. researchgate.net |
| Functionalized Surfaces | Covalent immobilization of molecules | Biosensors, biocompatible coatings. researchgate.netacs.org |
| Responsive Coatings | Changes in optical or physical properties upon stimulus | Chemical and temperature sensors. acs.org |
Exploration of Unconventional Reactivity Pathways and Supramolecular Assembly
Beyond traditional nucleophilic ring-opening reactions, researchers are investigating unconventional reactivity pathways for this compound. These include radical-mediated transformations and transition-metal-catalyzed reactions that proceed through novel intermediates. baranlab.org Understanding these pathways can lead to the development of new synthetic methodologies for accessing complex molecular architectures.
The unique shape and functionality of this compound also make it an interesting component for supramolecular assembly. rsc.org The ether oxygen can participate in hydrogen bonding and coordination to metal ions, enabling the construction of well-defined supramolecular structures. The principles of host-guest chemistry, often seen with crown ethers, can be applied to design receptors that selectively bind this bicyclic epoxide. nih.govfrontiersin.org Such interactions could be used to control its reactivity or to assemble it into larger, ordered systems. The study of weak interactions, such as chalcogen bonding, is also opening new avenues for the activation and catalytic transformation of ethers in a supramolecular context. nih.gov
Computational Design and Predictive Modeling for Targeted Synthesis and Applications
Computational chemistry is playing an increasingly vital role in guiding the experimental exploration of this compound. acs.org Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and understand the factors governing its reactivity. cardiff.ac.uk
Predictive models are being developed to forecast the sites of epoxidation on complex molecules and to understand the regioselectivity of epoxide hydrolases, which is crucial for biosynthetic applications. acs.orgnih.govnih.gov These models, often employing machine learning algorithms, are trained on large datasets of known reactions and can provide valuable insights for designing new synthetic routes and catalysts. acs.org For instance, modeling can help in the design of catalysts that favor specific ring-opening pathways or in predicting the properties of polymers derived from this epoxide. acs.org This in silico approach accelerates the discovery process and reduces the need for extensive empirical screening.
Table 3: Computational Approaches
| Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity. cardiff.ac.uk |
| Machine Learning Models | Prediction of reaction sites and regioselectivity. acs.org |
| Molecular Dynamics (MD) Simulations | Study of supramolecular assembly and interactions in condensed phases. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, and how are stereochemical outcomes controlled?
- Methodology : The compound is synthesized via Rh-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. Key steps include:
- Using Rh₂(OAc)₄ or Rh₂(S–BHTL)₄ catalysts under nitrogen atmosphere to control stereochemistry .
- Optimizing reaction conditions (e.g., solvent: THF or diethyl ether; temperature: 0°C to room temperature) to achieve yields >85% .
- Stereochemical verification via ¹H/¹³C NMR and X-ray crystallography (if available) to confirm rel-(1R,8S) configuration .
Q. What analytical techniques are critical for characterizing this bicyclic ether?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 5.2–5.8 ppm for olefinic protons) and ¹³C NMR (δ 120–130 ppm for sp² carbons) confirm structure and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₂O; exact mass: 124.1803) .
- Melting Point Analysis : Used to assess purity (e.g., 70–72°C for carboxylic acid derivatives) .
Q. How is the compound purified post-synthesis?
- Methodology :
- Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials .
- Recrystallization in ethanol or diethyl ether yields high-purity crystals (>97%) .
Advanced Research Questions
Q. How can stereoselectivity be optimized in cyclopropanation reactions?
- Methodology :
- Catalyst tuning: Rh₂(S–BHTL)₄ improves syn selectivity (dr > 10:1) compared to Rh₂(OAc)₄ .
- Substrate engineering: Electron-withdrawing groups on diazoacetates enhance reaction rates and selectivity .
- Kinetic studies via GC-MS monitor intermediate formation to adjust catalyst loading (0.5–1 mol%) .
Q. What mechanistic insights explain product distribution in bromine-assisted ring expansion?
- Methodology :
- Bromonium ion intermediates undergo neighboring-group participation, leading to trans,trans-dibrominated products (e.g., 2,6-dibromo-9-oxabicyclo[3.3.1]nonane) .
- Density Functional Theory (DFT) calculations model transition states to predict regioselectivity .
- Contrast with Bu₃SnH reduction pathways, which favor tetrahydrofuran derivatives .
Q. How can functionalization enhance bioorthogonal reactivity?
- Methodology :
- Succinimidyl Carbonate Derivatization : React with N-hydroxysuccinimide to introduce click-compatible handles (e.g., for oligonucleotide conjugation) .
- Kinetic Studies : Evaluate strain-promoted alkyne-azide cycloaddition (SPAAC) rates (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) using UV-Vis or fluorescence assays .
Q. How to resolve contradictions in product distribution between substrates?
- Case Study : Cyclopropane derivatization of 9,9-dibromo-cis-bicyclo[6.1.0]non-4-ene yields unexpected 1,2,6-cyclononatriene under standard conditions .
- Troubleshooting :
- Substrate pre-functionalization (e.g., acetonide protection) stabilizes intermediates .
- Low-temperature lithiation (-95°C) prevents thermal decomposition .
Data Contradiction Analysis
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
